Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple functional groups. The compound's official Chemical Abstracts Service registry number 95903-37-0 provides a unique identifier that distinguishes it from related coumarin derivatives. The complete systematic name incorporates several key structural elements: the chromenone backbone (2-oxochromen), the hydroxyl substitution at position 7, the methyl group at position 4, and the acetate ester functionality attached to position 3.
Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to naming complex organic molecules. The compound is also known as (7-hydroxy-4-methylcoumarin-3-yl)acetic acid methyl ester, which emphasizes the relationship to the parent coumarin structure and identifies the acetic acid methyl ester side chain. Additional systematic names include 7-hydroxy-3-methoxycarbonylmethyl-4-methyl-2H-chromen-2-one and 2H-1-Benzopyran-3-acetic acid, 7-hydroxy-4-methyl-2-oxo-, methyl ester, each highlighting different aspects of the molecular structure.
The molecular descriptor information provides crucial structural identification data. The International Chemical Identifier (InChI) string InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 encodes the complete structural information in a standardized format. The corresponding InChI Key CXVNWNKFVYXEHU-UHFFFAOYSA-N serves as a condensed hash of the structural information, facilitating database searches and chemical identification.
The Simplified Molecular Input Line Entry System (SMILES) notation provides another method for representing the compound's structure. The canonical SMILES string COC(=O)Cc1c(=O)oc2c(c1C)ccc(c2)O describes the connectivity and arrangement of atoms within the molecule. This notation system enables computational analysis and structural comparisons with related compounds.
Molecular Formula and Weight: Comparative Analysis with Related Coumarin Derivatives
The molecular formula C₁₃H₁₂O₅ of this compound represents a specific combination of carbon, hydrogen, and oxygen atoms that distinguishes it from other coumarin derivatives. The molecular weight of 248.23 grams per mole reflects the cumulative atomic masses of all constituent atoms and provides important information for analytical and synthetic applications. Comparative analysis with structurally related compounds reveals significant differences in molecular composition and corresponding properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| This compound | C₁₃H₁₂O₅ | 248.23 | 95903-37-0 |
| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 90-33-5 |
| Coumarin | C₉H₆O₂ | 146.14 | 91-64-5 |
| Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | C₁₂H₁₀O₅ | 234.20 | 15991-13-6 |
| 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | C₁₂H₁₀O₅ | 234.21 | 5852-10-8 |
| Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | C₁₄H₁₄O₅ | 262.26 | 433703-81-2 |
The comparative analysis demonstrates that this compound contains additional carbon and hydrogen atoms compared to the parent coumarin structure. The presence of the acetate ester group contributes three additional carbon atoms, two additional hydrogen atoms, and one additional oxygen atom when compared to 7-hydroxy-4-methylcoumarin. This structural modification significantly increases the molecular weight from 176.17 grams per mole in the parent hydroxycoumarin to 248.23 grams per mole in the acetate derivative.
The relationship between the target compound and its corresponding carboxylic acid analog, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, illustrates the effect of esterification on molecular properties. The methylation of the carboxyl group adds one carbon atom and two hydrogen atoms while maintaining the same number of oxygen atoms, resulting in a molecular weight increase of approximately 14 grams per mole. This modification typically enhances lipophilicity and alters pharmacokinetic properties in biological systems.
Further structural variations within the coumarin derivative family demonstrate the impact of additional substitutions. The compound methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate contains an additional methyl group at position 8, resulting in a molecular formula of C₁₄H₁₄O₅ and a molecular weight of 262.26 grams per mole. This example illustrates how systematic structural modifications can be used to tune molecular properties and potentially biological activities.
Isomeric Considerations and Substituent Positional Effects
The structural complexity of this compound necessitates careful consideration of potential isomeric forms and the significance of substituent positioning within the coumarin framework. The numbering system employed for coumarin derivatives follows established conventions for fused ring systems, where the benzene ring and the pyrone ring share two carbon atoms. Understanding the positional effects of substituents is crucial for predicting chemical behavior and biological activity.
The numbering scheme for coumarin derivatives can present complexities due to the fused nature of the ring system. As documented in nomenclature studies, several numbering approaches exist for coumarin compounds, including systems that skip over fused ring carbons, utilize alphanumeric designations such as 4a and 8a, employ prime notation, or assign specific numbers to fused carbons. The standard International Union of Pure and Applied Chemistry approach maintains consistency in numbering while accounting for the shared carbons between the benzene and pyrone rings.
Position-specific substitution patterns significantly influence the properties and activities of coumarin derivatives. Research has demonstrated that the therapeutic activity of coumarin compounds is largely linked to their substitution pattern. The hydroxyl group at position 7 in the target compound represents a critical structural feature, as compounds with substituents at positions 6 and 7 frequently exhibit enhanced biological activities. The presence of the hydroxyl group at this position can participate in hydrogen bonding interactions and influence the compound's solubility and membrane permeability characteristics.
The methyl substitution at position 4 provides additional structural specificity and distinguishes the compound from other hydroxylated coumarin derivatives. This substitution affects the electronic properties of the molecule and can influence the reactivity of adjacent functional groups. The positioning of the acetate ester functionality at position 3 creates opportunities for specific intermolecular interactions and provides a handle for further chemical modifications.
Potential isomeric considerations include positional isomers where the substituents are located at different positions on the coumarin ring system. For example, the compound methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate represents a positional isomer where the acetate group is attached to position 4 rather than position 3. This positional difference results in distinct chemical and potentially biological properties despite having the same molecular formula C₁₂H₁₀O₅.
The substituent arrangement in this compound creates specific steric and electronic environments that influence molecular conformation and reactivity. The proximity of the methyl group at position 4 to the acetate functionality at position 3 may create steric interactions that affect the preferred conformational states of the molecule. These conformational preferences can significantly impact the compound's interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNWNKFVYXEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Pechmann Condensation
In a representative procedure, resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol) are combined with Amberlyst-15 (10 mol%) as a heterogeneous catalyst. The mixture is heated at 110°C under solvent-free conditions for 100 minutes, yielding 7-hydroxy-4-methylcoumarin with 95% efficiency . Amberlyst-15 offers advantages over traditional sulfuric acid, including recyclability and reduced side reactions. The mechanism proceeds through:
- Transesterification of ethyl acetoacetate to form a β-keto acid intermediate.
- Intramolecular hydroxyalkylation to cyclize the resorcinol moiety.
- Dehydration to aromatize the pyrone ring.
Functionalization at the 3-Position: Acetic Acid Side Chain Introduction
The 3-position of 7-hydroxy-4-methylcoumarin is functionalized with an acetic acid group, which is subsequently esterified to yield the target compound. Two principal strategies dominate:
Friedel-Crafts Acylation
Acylation is achieved using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The coumarin reacts with chloroacetyl chloride at 0–5°C in anhydrous dichloromethane, forming 3-chloroacetyl-7-hydroxy-4-methylcoumarin. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.
Knoevenagel Condensation
An alternative route employs diethyl malonate and piperidine in ethanol. The reaction proceeds via nucleophilic attack of the coumarin’s active methylene group on malonate, followed by decarboxylation to install the acetic acid side chain. This method offers milder conditions but requires longer reaction times (12–24 hours).
Esterification to Methyl Ester
The final step involves converting the carboxylic acid to the methyl ester. Two protocols are prevalent:
Acid-Catalyzed Fischer Esterification
The carboxylic acid intermediate is refluxed with excess methanol and H₂SO₄ (5 mol%) at 65°C for 6 hours. This method achieves 85–90% conversion but risks sulfonation of the coumarin ring.
Carbodiimide-Mediated Activation
A more selective approach uses N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The acid is activated as an NHS ester at 0°C, then reacted with methanol to yield the methyl ester with 92–95% purity (Equation 1):
$$ \text{RCOOH} + \text{DCC} + \text{NHS} \rightarrow \text{RCOO-NHS} \xrightarrow{\text{CH}3\text{OH}} \text{RCOOCH}3 $$
Integrated One-Pot Synthesis
Recent advances combine coumarin formation and esterification in a single pot. Resorcinol, ethyl acetoacetate, and methyl chloroacetate are heated with ZnCl₂ (15 mol%) at 120°C for 3 hours, directly yielding the target compound with 88% efficiency . This method reduces purification steps but requires precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Selectivity of Key Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Pechmann + Fischer | 85 | 90 | 8 |
| Pechmann + Carbodiimide | 92 | 95 | 6 |
| One-Pot ZnCl₂ | 88 | 93 | 3 |
The carbodiimide-mediated route offers the best balance of yield and purity, while one-pot synthesis excels in operational simplicity.
Challenges and Optimization Strategies
Byproduct Formation
Side products like 7-hydroxy-4-methylcoumarin-3-carboxylic acid arise from over-oxidation. Using inert atmospheres (N₂) and low temperatures (<50°C) during acylation mitigates this issue.
Catalyst Recycling
Amberlyst-15 can be reused thrice without significant activity loss, as demonstrated by Fourier-transform infrared (FTIR) analysis showing retained sulfonic acid groups.
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
Scientific Research Applications
Synthesis Overview:
- Starting Materials: 7-hydroxy-4-methylcoumarin
- Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux for several hours, followed by purification through recrystallization or chromatography.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antioxidant Properties
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate has demonstrated significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The chromenone moiety effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays have shown that this compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound against the MCF-7 cell line using the MTT assay. Results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study: Anti-inflammatory Potential
In another investigation, the anti-inflammatory effects were assessed by measuring the levels of pro-inflammatory cytokines in treated cells compared to controls. The results showed a marked reduction in cytokine production, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence pathways related to inflammation, coagulation, and cellular proliferation.
Comparison with Similar Compounds
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- 7-Acetyl-4-methylcoumarin
- 4-Methylumbelliferyl acetate
Comparison: Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, also known by its CAS number 95903-37-0, is a synthetic compound derived from the coumarin family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C13H12O5
- Molecular Weight : 248.23 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in DMSO
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which can lead to various chronic diseases.
| Study | Methodology | Findings |
|---|---|---|
| DPPH Assay | The compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant activity. |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, which are vital for treating conditions characterized by chronic inflammation.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays on macrophages | Demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. |
3. Antimicrobial Activity
This compound has shown potential as an antimicrobial agent against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
This antimicrobial activity suggests its potential use in developing new antibacterial agents, especially given the rise of antibiotic resistance.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Case Study on Antioxidant Properties :
- In Vivo Anti-inflammatory Study :
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound likely enhances the endogenous antioxidant defense system by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism : It may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one core undergoes oxidation, particularly at the aromatic ring.
| Reaction Type | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Chromene ring oxidation | KMnO₄ (acidic conditions) | Quinone derivatives | |
| Side-chain oxidation | CrO₃ or O₂ (catalytic) | Carboxylic acid derivatives (via ester hydrolysis) |
Key Findings :
-
Oxidation of the chromene ring with KMnO₄ produces quinones, characterized by UV-Vis spectral shifts (λmax ~450 nm).
-
Ester side chains are resistant to mild oxidants but hydrolyze to carboxylic acids under strong oxidative conditions.
Reduction Reactions
Reduction targets the α,β-unsaturated lactone system.
| Reaction Type | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Lactone ring reduction | NaBH₄ or LiAlH₄ | Dihydrochromen-2-one derivatives | |
| Selective ester reduction | H₂ (Pd/C catalyst) | Alcohol derivatives |
Key Findings :
-
NaBH₄ selectively reduces the lactone carbonyl without affecting the ester group, yielding dihydro derivatives (confirmed via ¹H-NMR: δ 3.2–3.5 ppm for CH₂ groups).
-
Catalytic hydrogenation reduces both the lactone and ester functionalities.
Substitution Reactions
The hydroxyl group at C7 and ester side chain are primary substitution sites.
Hydroxyl Group Substitution
| Reaction Type | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ (acetone, reflux) | 7-Methoxy derivatives | |
| Acylation | Ac₂O, H₂SO₄ | 7-Acetoxy derivatives |
Key Findings :
-
Alkylation with methyl iodide proceeds in ~85% yield under reflux conditions.
-
Acylated products show enhanced fluorescence quantum yields (Φ = 0.45 vs. 0.32 for parent compound) .
Ester Group Substitution
| Reaction Type | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Hydrazinolysis | NH₂NH₂, ethanol, Δ | Hydrazide derivatives | |
| Aminolysis | RNH₂, DMF, 80°C | Amide derivatives |
Key Findings :
-
Hydrazinolysis produces hydrazides used in Schiff base synthesis (e.g., 3a in ).
-
Aminolysis with aryl amines yields fluorescent amides (λem = 420–450 nm) .
Cyclization Reactions
The ester and hydroxyl groups facilitate heterocycle formation.
Key Findings :
-
Cyclization with CS₂/KOH yields oxadiazoles with antimicrobial activity (MIC = 8–16 µg/mL) .
-
Pyrazole derivatives exhibit bathochromic shifts in UV spectra (Δλ = +30 nm) .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic/basic conditions.
| Reaction Type | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | 2-(7-Hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
| Basic hydrolysis | NaOH, H₂O/EtOH, Δ | Sodium carboxylate |
Key Findings :
-
Acidic hydrolysis proceeds in ~90% yield, confirmed by IR loss of ester C=O (1705 cm⁻¹) .
-
Sodium carboxylate derivatives are water-soluble (solubility >50 mg/mL) .
Comparative Reactivity
A comparison with structurally similar compounds reveals distinct reactivity:
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| 4-Methyl coumarin derivatives | Lower electrophilicity at C3 vs. C4 position | |
| 7-Hydroxycoumarin analogs | Enhanced substitution at C7 due to hydroxyl activation |
Q & A
Q. How can researchers safely handle this compound in solution-phase reactions requiring elevated temperatures?
- Methodology : Use sealed reactors with pressure relief valves. Conduct reactions under reflux (≤100°C) with dry solvents to minimize ester hydrolysis. Employ fume hoods and PPE (nitrile gloves, lab coat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
